

Mass Spectrometry Fragmentation: A Comparative Guide to 2-Ethylhexanamide and Its Isomers

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Compound of Interest

Compound Name: 2-Ethylhexanamide

Cat. No.: B1203107

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For researchers and scientists engaged in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of small molecules is crucial for structural elucidation and identification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of **2-Ethylhexanamide**, a primary amide, with its isomeric alternatives, octanamide (a straight-chain primary amide) and N-ethylhexanamide (a secondary amide).

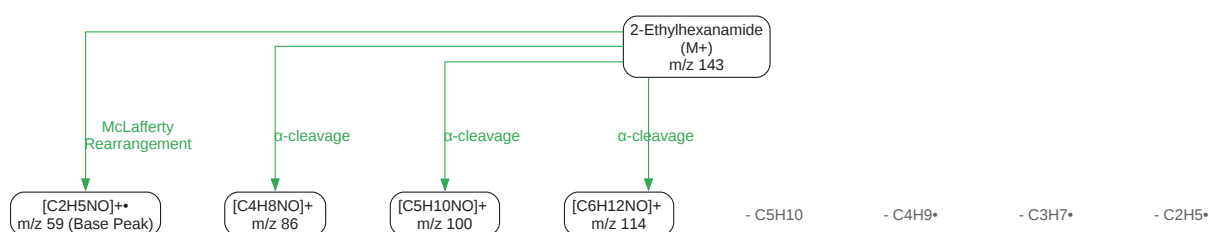
Comparative Fragmentation Data

The fragmentation of aliphatic amides under electron ionization typically follows predictable pathways, including McLafferty rearrangement and various alpha-cleavages. Below is a summary of the expected and observed fragmentation patterns for **2-Ethylhexanamide** and its isomers. The data for **2-Ethylhexanamide** is predicted based on established fragmentation rules, while the data for the alternatives is derived from experimental spectra.

Feature	2-Ethylhexanamide (Predicted)	Octanamide (Experimental)[1][2]	N-Ethylhexanamide (Experimental)[3]
Molecular Ion (M+)	m/z 143	m/z 143	m/z 143
Base Peak	m/z 59	m/z 59	m/z 72
Key Fragments (m/z)	59, 86, 100, 114	59, 72, 86, 100	44, 57, 72, 86, 114
Dominant Fragmentation	McLafferty Rearrangement	McLafferty Rearrangement	Alpha-cleavage

Fragmentation Pathway of 2-Ethylhexanamide

The primary fragmentation pathway for **2-Ethylhexanamide** is predicted to be a McLafferty rearrangement due to the presence of an abstractable gamma-hydrogen. This rearrangement leads to the formation of a stable, resonance-stabilized radical cation at m/z 59, which is expected to be the base peak. Other significant fragments arise from alpha-cleavage and subsequent losses of alkyl radicals.



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References

- 1. Octanamide [webbook.nist.gov]
- 2. Octanamide | C₈H₁₇NO | CID 69414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Ethylhexanamide | C₈H₁₇NO | CID 253054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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